

Spectroscopic Characterization of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Methoxypyridin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **(5-Methoxypyridin-2-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **(5-Methoxypyridin-2-yl)methanol** is summarized below. These values are crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.25	d, $J = 2.8$ Hz	1H	H-6 (pyridyl)
7.18-7.24	m	2H	H-3, H-4 (pyridyl)
4.70	s	2H	-CH ₂ OH
3.87	s	3H	-OCH ₃
1.82	s	1H	-OH

¹³C NMR

No experimental ¹³C NMR data for **(5-Methoxypyridin-2-yl)methanol** was found in the conducted searches. This represents a current data gap in the publicly available literature.

Mass Spectrometry (MS)

GC/MS

m/z	Relative Intensity (%)	Assignment
140	3	[M+H] ⁺
139	44	[M] ⁺
138	100	[M-H] ⁺
110	71	[M-CHO] ⁺ or [M-CH ₂ OH+H] ⁺

Infrared (IR) Spectroscopy

No experimental IR spectral data for **(5-Methoxypyridin-2-yl)methanol** was found in the conducted searches. This represents a current data gap in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **(5-Methoxypyridin-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

- Dissolve approximately 5-10 mg of **(5-Methoxypyridin-2-yl)methanol** in 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Data Processing: Fourier transform the acquired free induction decay (FID) and apply phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^{13}C NMR Spectroscopy

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

- Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transform the FID and apply phase and baseline corrections. Chemical shifts are referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation

- Prepare a dilute solution of **(5-Methoxypyridin-2-yl)methanol** in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

- GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Injection: 1 μL of the sample solution is injected in split or splitless mode.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Hold at the final temperature for 5-10 minutes.
- MS System: A mass spectrometer operating in electron ionization (EI) mode.
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

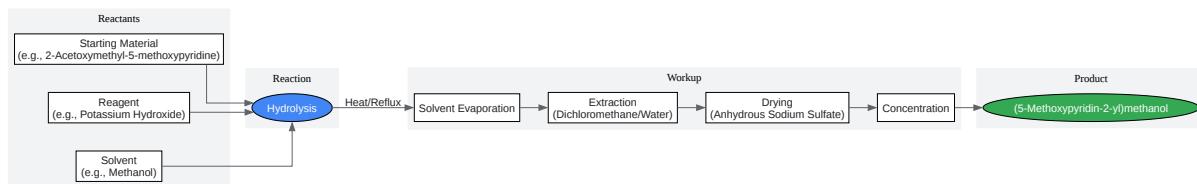
- Grind 1-2 mg of **(5-Methoxypyridin-2-yl)methanol** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-pressing die.
- Apply pressure to form a transparent or translucent pellet.

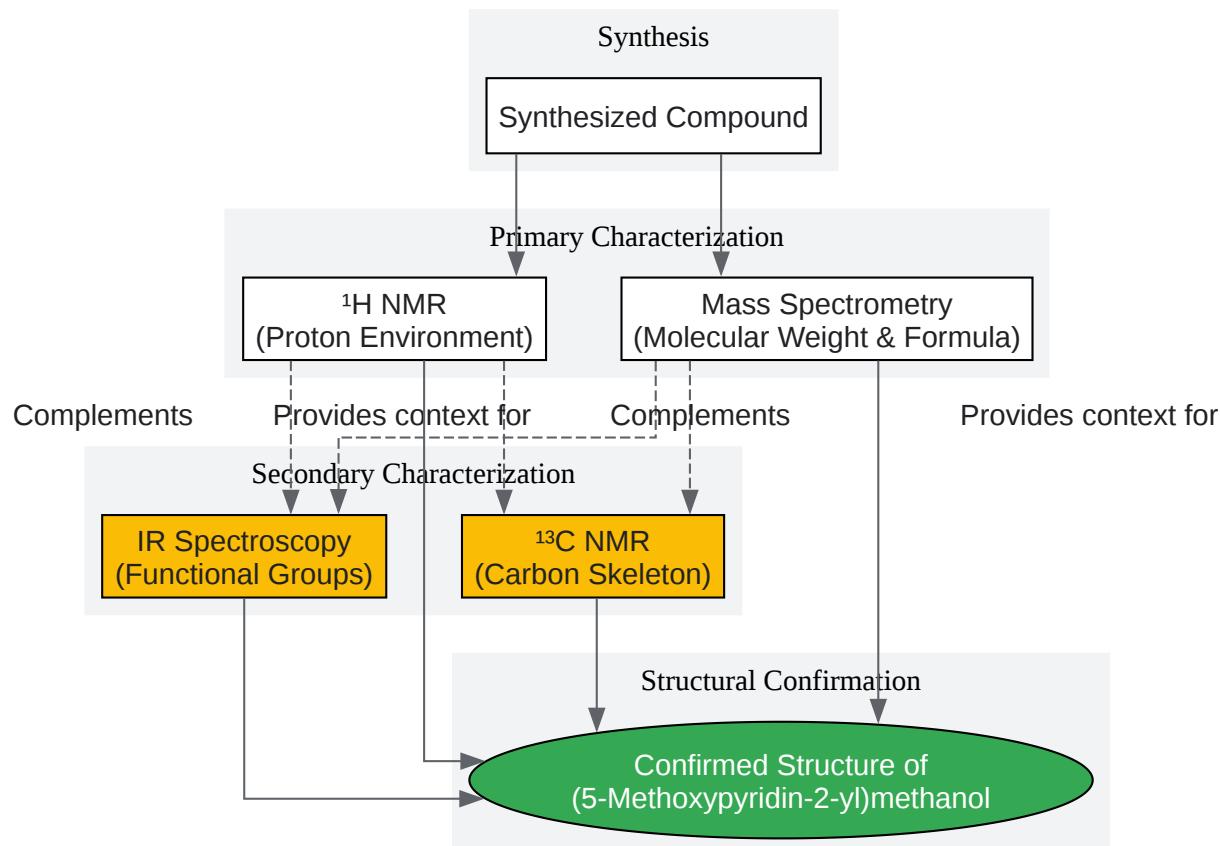
FT-IR Spectroscopy

- Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (alcohol), C-O (methoxy and alcohol), C=C and C=N (pyridine ring), and C-H bonds.

Synthesis Workflow

The synthesis of **(5-Methoxypyridin-2-yl)methanol** can be achieved through the hydrolysis of a suitable precursor.[\[1\]](#) The following diagram illustrates a typical synthetic route.



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References

- 1. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

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